4-Amino-4-ethylhexanoicacidhydrochloride
Description
Contextualization within the Landscape of Substituted Amino Acids
4-Amino-4-ethylhexanoic acid hydrochloride belongs to the extensive class of non-proteinogenic amino acids, which are not found in the genetic code of organisms. researchgate.net Specifically, it is classified as a γ-amino acid, meaning the amino group is attached to the fourth carbon atom from the carboxyl group. researchgate.netdrugbank.com This contrasts with the α-amino acids that are the fundamental building blocks of proteins. jackwestin.com
The key structural feature of this compound is the presence of an ethyl group and an amino group on the same carbon atom (C4), creating a quaternary stereocenter. Such substitution patterns are of significant interest in medicinal chemistry and materials science. The incorporation of amino acids with quaternary carbons can introduce significant conformational constraints in peptide chains. nih.gov
Substituted amino acids like 4-amino-4-ethylhexanoic acid are valuable tools for creating peptides with enhanced stability and specific secondary structures. nih.gov The additional alkyl group can influence the folding of peptide backbones, leading to the formation of helices, sheets, or turns that might not be accessible with natural amino acids. researchgate.netnih.gov
Historical Trajectories and Early Investigations of Branched Amino Acid Derivatives
The exploration of non-proteinogenic amino acids dates back to the early 20th century, following the discovery and characterization of the 20 common protein-building amino acids. fccc.edu Initial investigations into branched-chain amino acids focused on the proteinogenic examples: leucine, isoleucine, and valine. However, the curiosity of organic chemists soon led to the synthesis of a vast array of "unnatural" amino acids with diverse side chains and backbone structures. researchgate.net
The synthesis of γ-amino acids gained significant momentum with the discovery of the biological roles of compounds like γ-aminobutyric acid (GABA), a key inhibitory neurotransmitter. researchgate.net This spurred interest in creating analogs with modified structures to probe biological systems and develop new therapeutic agents.
The development of stereoselective synthesis methods in the latter half of the 20th century was a crucial enabler for the creation of complex amino acid derivatives, including those with quaternary carbon centers. nih.gov These synthetic advancements allowed researchers to precisely control the three-dimensional arrangement of atoms, which is critical for biological activity and for inducing specific secondary structures in peptides. nih.gov
Theoretical Frameworks Governing its Utility in Organic and Chemical Biology Research
The utility of 4-Amino-4-ethylhexanoic acid hydrochloride in research is grounded in several key theoretical principles of organic and chemical biology.
Conformational Restriction and Pre-organization: The presence of a quaternary carbon at the C4 position introduces significant steric hindrance. This bulkiness restricts the rotational freedom around adjacent single bonds in a molecule, particularly within a peptide backbone. nih.gov This "conformational locking" can be used to pre-organize a peptide into a specific three-dimensional shape, which can enhance its binding affinity to a biological target or stabilize a desired secondary structure like a helix. researchgate.net
Influence on Peptide Secondary Structure: The incorporation of γ-amino acids, especially those with branching, can disrupt the typical hydrogen bonding patterns of α-peptides and promote the formation of novel helical structures, such as 12/10-helices. researchgate.net The ethyl group in 4-amino-4-ethylhexanoic acid would be expected to influence the local conformation, and its placement could be used to either stabilize or destabilize specific folds depending on the surrounding amino acid sequence. nih.gov
Metabolic Stability: Peptides constructed from non-proteinogenic amino acids are often more resistant to degradation by proteases, the enzymes that break down proteins. The unusual γ-amino acid structure and the sterically hindered quaternary carbon of 4-amino-4-ethylhexanoic acid would likely make peptide bonds involving this residue less recognizable by proteases, thus increasing the in vivo half-life of a potential peptide-based therapeutic. nih.gov
Interactive Data Tables
Below are tables summarizing the key properties of 4-Amino-4-ethylhexanoic acid hydrochloride and a comparison with a related, simpler amino acid.
| Property | Value |
|---|---|
| Molecular Formula | C8H18ClNO2 |
| Molecular Weight | 195.69 g/mol |
| CAS Number | 2150635-65-5 |
| Classification | Substituted Gamma-Amino Acid |
| Feature | 4-Amino-4-ethylhexanoic acid | 4-Aminohexanoic acid drugbank.comnih.gov |
|---|---|---|
| Amino Group Position | Gamma (C4) | Gamma (C4) |
| Substitution at C4 | Amino and Ethyl (Quaternary) | Amino (Secondary) |
| Expected Conformational Flexibility | Low | Moderate |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H18ClNO2 |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
4-amino-4-ethylhexanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-3-8(9,4-2)6-5-7(10)11;/h3-6,9H2,1-2H3,(H,10,11);1H |
InChI Key |
ISPDJOFGTJGPOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCC(=O)O)N.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Amino 4 Ethylhexanoicacidhydrochloride
Stereoselective and Stereospecific Synthesis of 4-Amino-4-ethylhexanoicacidhydrochloride Isomers
The biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Consequently, the development of synthetic routes that provide precise control over the stereochemistry at the C4 position of 4-Amino-4-ethylhexanoic acid is of paramount importance. This involves methodologies that can selectively produce a single enantiomer or diastereomer.
Enantioselective Approaches for Chiral Control
Enantioselective synthesis is crucial for obtaining optically pure isomers of 4-Amino-4-ethylhexanoic acid. Creating the chiral quaternary center at the C4 position requires sophisticated chemical strategies.
Chiral Auxiliaries: One established approach involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. For instance, a precursor ketone could be converted into a chiral imine or enamine, which then undergoes a diastereoselective addition of a nucleophile. Subsequent removal of the auxiliary would yield the enantiomerically enriched amino acid.
Asymmetric Catalysis: Transition-metal-catalyzed asymmetric hydrogenation of a suitable prochiral substrate, such as an unsaturated precursor, is a powerful tool for establishing stereocenters. A hypothetical precursor like 4-ethyl-4-nitrohex-2-enoic acid could be hydrogenated using a chiral catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) to simultaneously reduce the double bond and the nitro group, thereby setting the stereochemistry at the C4 position.
Enzymatic Resolution: Biocatalysis offers a highly selective method for obtaining single enantiomers. nih.gov A racemic mixture of 4-Amino-4-ethylhexanoic acid or a suitable derivative could be subjected to an enzyme (e.g., a lipase (B570770) or acylase) that selectively reacts with one enantiomer, allowing for the separation of the two.
Table 1: Comparison of Enantioselective Strategies
| Method | Principle | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Chiral Auxiliaries | Covalent bonding of a chiral molecule to direct a stereoselective reaction. | High diastereoselectivity, well-established methods. | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Catalysis | Use of a chiral catalyst to create a stereocenter from a prochiral substrate. | High atom economy, high enantioselectivity, catalytic nature. | Catalyst cost and sensitivity, optimization of reaction conditions. |
| Enzymatic Resolution | Enzyme selectively modifies one enantiomer in a racemic mixture. | Very high enantioselectivity, mild reaction conditions. | Maximum theoretical yield of 50% for the desired enantiomer, requires screening for a suitable enzyme. |
Diastereoselective Routes to Specific Isomers
While 4-Amino-4-ethylhexanoic acid itself has only one stereocenter, diastereoselective reactions are fundamental in many synthetic routes where a precursor molecule may have multiple chiral centers. For example, a strategy could involve the stereoselective addition of an ethyl group to a chiral precursor. The stereodirecting effect of existing chiral centers in the starting material, such as those in a cyclic precursor, can be exploited to control the configuration of the newly formed C4 center. us.es The addition of organometallic reagents to chiral N-sulfinylimines derived from a keto-acid precursor is a powerful method for the diastereoselective synthesis of amines. us.es
Catalytic Strategies in Amino Acid Functionalization
Modern catalytic methods offer efficient ways to synthesize and functionalize amino acids. For a target like 4-Amino-4-ethylhexanoic acid, catalytic approaches could streamline the synthesis.
Reductive Amination: A key precursor, 4-keto-4-ethylhexanoic acid, could be converted to the target amino acid via catalytic reductive amination. This process involves the reaction of the ketone with an ammonia (B1221849) source to form an imine intermediate, which is then reduced in situ. The use of chiral catalysts in the reduction step can render the process enantioselective. nih.gov
C-H Functionalization: Advanced strategies could involve the direct functionalization of a C-H bond. While more complex for this specific target, theoretical pathways could envision the catalytic amination of a C-H bond at the C4 position of 4-ethylhexanoic acid, although achieving the required selectivity would be a significant challenge.
Exploration of Novel Reaction Pathways for Efficient Preparation
Efficiency in chemical synthesis is measured by factors such as yield, atom economy, cost, and environmental impact. Research into novel pathways for preparing 4-Amino-4-ethylhexanoic acid hydrochloride aims to optimize these aspects.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles minimizes the environmental footprint of a synthesis. This is particularly relevant in the production of fine chemicals and pharmaceuticals.
Biocatalysis: The use of enzymes, such as engineered glutamate (B1630785) dehydrogenases or transaminases, could provide a sustainable route from a bio-based precursor like levulinic acid. nih.govfrontiersin.org An appropriately substituted keto-acid precursor could be converted directly to the chiral amine under mild, aqueous conditions, using ammonia as the nitrogen source and generating minimal waste. frontiersin.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core green chemistry principle. Catalytic routes like asymmetric hydrogenation or reductive amination are generally more atom-economical than classical methods that use stoichiometric reagents or protecting groups.
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or supercritical fluids can significantly reduce the environmental impact of the synthesis.
Utilization of Modern Protecting Group Chemistry
The synthesis of amino acids almost invariably requires the use of protecting groups to mask the reactivity of the amino and carboxylic acid functional groups. libretexts.org A successful synthesis of 4-Amino-4-ethylhexanoic acid would rely on a robust protecting group strategy. wikipedia.orgresearchgate.net
Amino Group Protection: The nucleophilic nature of the amino group requires protection during many synthetic transformations. Common protecting groups include the tert-butyloxycarbonyl (Boc) group, which is stable to many reaction conditions but readily removed with acid, and the benzyloxycarbonyl (Z or Cbz) group, which can be cleaved by catalytic hydrogenolysis. researchgate.net
Carboxyl Group Protection: The acidic proton and nucleophilic oxygen of the carboxylic acid group often necessitate protection, typically by conversion to an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester). These groups can be removed by hydrolysis under basic or acidic conditions, or by hydrogenolysis in the case of benzyl esters.
Orthogonal Protection: In a multi-step synthesis, an orthogonal protection strategy is often employed. This involves using protecting groups for different functionalities that can be removed under distinct conditions without affecting the others. For example, a Boc-protected amine and a benzyl-protected carboxylic acid would allow for the selective deprotection of either group, enabling further specific modifications at either the N-terminus or C-terminus of the molecule. wikipedia.org
Table 2: Common Protecting Groups in Amino Acid Synthesis
| Functional Group | Protecting Group | Abbreviation | Common Cleavage Conditions |
|---|---|---|---|
| Amino | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) researchgate.net |
| Amino | Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) libretexts.org |
| Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) researchgate.net |
| Carboxylic Acid | Methyl/Ethyl Ester | -Me / -Et | Acid or Base Hydrolysis |
| Carboxylic Acid | Benzyl Ester | -OBn | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Carboxylic Acid | tert-Butyl Ester | -OtBu | Strong Acid (e.g., TFA, HCl) |
Derivatization and Scaffold Functionalization of this compound
The functionalization of the 4-Amino-4-ethylhexanoic acid hydrochloride scaffold can be systematically approached by targeting its key functional groups: the amino group and the carboxylic acid. These modifications are instrumental in creating a diverse library of analogues for further studies.
Chemical Modifications of the Amino Group
Common derivatization strategies for the amino group include acylation, alkylation, sulfonylation, and the formation of ureas and thioureas. Acylation, for instance, can be achieved by reacting the amino acid with a range of acylating agents such as acid chlorides or anhydrides under basic conditions to yield the corresponding amides. The choice of the acylating agent can introduce a wide array of substituents, from simple alkyl chains to complex aromatic and heterocyclic systems.
Alkylation of the amino group can be performed using alkyl halides or via reductive amination. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) is a particularly effective method for introducing secondary or tertiary amino functionalities.
Sulfonylation with sulfonyl chlorides in the presence of a base leads to the formation of stable sulfonamides. This modification can introduce arylsulfonyl groups, which can significantly impact the compound's properties.
The following table illustrates hypothetical examples of amino group modifications of 4-Amino-4-ethylhexanoic acid hydrochloride:
| Derivative | Modification Type | Reagents | Hypothetical Yield (%) |
| N-Acetyl-4-amino-4-ethylhexanoic acid | Acylation | Acetic anhydride (B1165640), Triethylamine (B128534) | 85 |
| N-Benzoyl-4-amino-4-ethylhexanoic acid | Acylation | Benzoyl chloride, Pyridine | 82 |
| N-Benzyl-4-amino-4-ethylhexanoic acid | Reductive Amination | Benzaldehyde, Sodium triacetoxyborohydride | 75 |
| N,N-Dimethyl-4-amino-4-ethylhexanoic acid | Reductive Amination | Formaldehyde, Sodium borohydride | 78 |
| N-(Phenylsulfonyl)-4-amino-4-ethylhexanoic acid | Sulfonylation | Benzenesulfonyl chloride, Sodium hydroxide | 88 |
This table presents hypothetical data for illustrative purposes.
Carboxylic Acid Functionalization and Esterification
The carboxylic acid group of 4-Amino-4-ethylhexanoic acid hydrochloride can be readily converted into a variety of functional groups, most notably esters and amides. These modifications are crucial for altering the acidity, polarity, and metabolic stability of the parent compound.
Esterification is a common and straightforward functionalization. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), is a classic method. acs.orgresearchgate.net Alternatively, milder conditions can be employed using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP). mmsl.cz These methods allow for the synthesis of a wide range of esters, including methyl, ethyl, and more complex alkyl or aryl esters.
Amide formation can be achieved by activating the carboxylic acid with a coupling agent (e.g., HATU, HOBt) and then reacting it with a primary or secondary amine. This reaction is highly versatile and allows for the introduction of a vast array of substituents at the C-terminus of the molecule.
Below is a table of potential carboxylic acid functionalizations of 4-Amino-4-ethylhexanoic acid hydrochloride:
| Derivative | Modification Type | Reagents | Hypothetical Yield (%) |
| 4-Amino-4-ethylhexanoic acid methyl ester | Esterification | Methanol (B129727), Thionyl chloride | 90 |
| 4-Amino-4-ethylhexanoic acid ethyl ester | Esterification | Ethanol, Sulfuric acid | 88 |
| 4-Amino-4-ethylhexanoic acid benzyl ester | Esterification | Benzyl alcohol, DCC, DMAP | 80 |
| N-Benzyl-4-amino-4-ethylhexanamide | Amide Formation | Benzylamine, HATU, DIPEA | 78 |
| N-(4-Methoxyphenyl)-4-amino-4-ethylhexanamide | Amide Formation | p-Anisidine, EDC, HOBt | 75 |
This table presents hypothetical data for illustrative purposes.
Preparation of Diverse Analogues for Structure-Activity Relationship Studies
The primary goal of derivatization and scaffold functionalization is to generate a library of diverse analogues for structure-activity relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. By systematically modifying the structure of 4-Amino-4-ethylhexanoic acid hydrochloride and evaluating the biological activity of the resulting analogues, researchers can build a comprehensive understanding of the pharmacophore.
The preparation of these analogues involves a combinatorial approach, where different modifications of the amino group are combined with various functionalizations of the carboxylic acid group. For example, an N-acetylated analogue could be further esterified with a series of alcohols to explore the effect of the ester group size and nature on activity.
Key aspects to explore in SAR studies include:
Steric Effects: Introducing bulky groups at either the amino or carboxylic acid terminus to probe the spatial requirements of the biological target.
Electronic Effects: Incorporating electron-donating or electron-withdrawing groups to understand the influence of electronic properties on binding and activity.
Hydrophobicity/Hydrophilicity: Modifying the molecule with lipophilic or hydrophilic moieties to tune its solubility and membrane permeability.
Conformational Constraints: Introducing cyclic structures or rigid linkers to lock the molecule into specific conformations.
The following table provides a hypothetical matrix for generating a focused library of analogues for an initial SAR screen:
| Core Modification | R1 (Amino Group) | R2 (Carboxylic Acid) | Hypothetical Biological Activity (IC50, µM) |
| Analogue 1 | -H | -OH | 10.5 |
| Analogue 2 | -COCH3 | -OH | 8.2 |
| Analogue 3 | -H | -OCH3 | 12.1 |
| Analogue 4 | -COCH3 | -OCH3 | 5.6 |
| Analogue 5 | -SO2Ph | -OH | 15.3 |
| Analogue 6 | -SO2Ph | -OCH3 | 9.8 |
This table presents hypothetical data for illustrative purposes.
Through the iterative process of designing, synthesizing, and testing these diverse analogues, a detailed SAR profile for the 4-Amino-4-ethylhexanoic acid scaffold can be established, guiding the development of more potent and selective compounds.
Mechanistic Investigations of 4 Amino 4 Ethylhexanoicacidhydrochloride Interactions
Molecular Recognition and Binding Studies with Biological Macromolecules (In Vitro)
The initial step in understanding the biological activity of any compound is to investigate its direct interactions with macromolecules like proteins and nucleic acids.
Ligand-Protein Interaction Profiling
To determine which proteins 4-Amino-4-ethylhexanoic acid hydrochloride might interact with, a variety of high-throughput screening techniques would be utilized. Methods such as affinity chromatography, yeast two-hybrid screens, and protein microarrays could theoretically identify potential binding partners. These initial screens would be followed by more quantitative biophysical methods to measure binding affinity (dissociation constant, Kd), stoichiometry, and thermodynamics.
Hypothetical Ligand-Protein Interaction Data
| Target Protein | Binding Affinity (Kd) | Thermodynamic Parameters (ΔH, ΔS) | Technique |
| Hypothetical Kinase A | Not Determined | Not Determined | Isothermal Titration Calorimetry (ITC) |
| Hypothetical Receptor B | Not Determined | Not Determined | Surface Plasmon Resonance (SPR) |
| Hypothetical Enzyme C | Not Determined | Not Determined | Fluorescence Polarization (FP) |
This table represents a template for the types of data that would be generated from ligand-protein interaction studies. Currently, no such data exists for 4-Amino-4-ethylhexanoic acid hydrochloride in the public domain.
Conformational Analysis of Bound States
Once a binding partner is identified, understanding the structural basis of the interaction is crucial. Techniques like X-ray crystallography or cryo-electron microscopy could provide high-resolution three-dimensional structures of the compound bound to its target protein. These structures would reveal the specific amino acid residues involved in the interaction and the conformational changes that occur in both the ligand and the protein upon binding. Nuclear Magnetic Resonance (NMR) spectroscopy could also be employed to study these dynamics in solution.
Role in Model Biochemical Pathways (In Vitro and Ex Vivo)
Investigating the effect of a compound on cellular processes provides insight into its potential biological function.
Metabolic Tracing in Cellular Systems (Non-clinical)
To determine if 4-Amino-4-ethylhexanoic acid hydrochloride is metabolized by cells or affects metabolic pathways, stable isotope tracing studies would be necessary. nih.govnih.govresearchgate.net In this approach, cells would be treated with an isotopically labeled version of the compound (e.g., containing 13C or 15N). Mass spectrometry or NMR would then be used to track the incorporation of these isotopes into various metabolites over time. nih.gov This would reveal if the compound is used as a building block for other molecules or if it alters the flux through central metabolic pathways.
Enzyme Substrate or Inhibitor Dynamics in Recombinant Systems
If 4-Amino-4-ethylhexanoic acid hydrochloride is found to interact with a specific enzyme, its effect on the enzyme's activity would be characterized using in vitro enzyme kinetics assays. By measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound, it could be determined whether it acts as a substrate, an inhibitor (competitive, non-competitive, or uncompetitive), or an activator.
Hypothetical Enzyme Kinetic Parameters
| Enzyme | Role of Compound | Ki / Km | Vmax |
| Hypothetical Hydrolase D | Not Determined | Not Determined | Not Determined |
| Hypothetical Transferase E | Not Determined | Not Determined | Not Determined |
This table illustrates the type of data obtained from enzyme kinetic studies. No such data is currently available for 4-Amino-4-ethylhexanoic acid hydrochloride.
Computational Chemistry and Molecular Dynamics Simulations
In the absence of experimental data, computational methods can offer predictive insights into the behavior of a molecule. Molecular dynamics (MD) simulations can model the movement of the compound and its potential interaction partners over time, providing a dynamic view of the binding process. nih.govnih.govresearchgate.net Quantum mechanics calculations can be used to determine the electronic properties of the molecule, such as its electrostatic potential and orbital energies, which are crucial for understanding its reactivity and interaction patterns. researchgate.net These computational approaches could help to generate hypotheses about potential protein targets and binding modes that could then be tested experimentally.
Prediction of Binding Affinities and Interaction Sites
Information regarding the predicted binding affinities and interaction sites of 4-Amino-4-ethylhexanoic acid hydrochloride is not available in the reviewed scientific literature. In silico methods, such as molecular docking and computational simulations, are typically employed to predict how a ligand like 4-Amino-4-ethylhexanoic acid hydrochloride might bind to a biological target, such as a protein or enzyme. These studies would typically yield data on:
Binding Affinity: A quantitative measure, often expressed as the binding free energy (e.g., in kcal/mol), indicating the strength of the interaction between the compound and its target.
Interaction Sites: The specific amino acid residues or other components of the target molecule that are involved in the binding interaction.
Types of Interactions: The nature of the chemical interactions, which could include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces.
A representative data table for such findings would look like this:
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interactions |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Conformational Landscape Analysis
There is no available research on the conformational landscape analysis of 4-Amino-4-ethylhexanoic acid hydrochloride. This type of analysis is crucial for understanding the flexibility of the molecule and identifying its low-energy, biologically active conformations. Techniques such as molecular dynamics simulations and systematic conformational searches are used to explore the possible shapes a molecule can adopt. The results of such an analysis would typically include:
Dominant Conformers: The most stable, low-energy three-dimensional structures of the molecule.
Energy Landscapes: A map of the potential energy of the molecule as a function of its conformational degrees of freedom, highlighting the most stable states.
A summary of findings from a conformational analysis could be presented in a table as follows:
| Conformational State | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Population (%) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Advanced Analytical Methodologies for 4 Amino 4 Ethylhexanoicacidhydrochloride in Complex Mixtures
High-Resolution Spectroscopic Techniques for Structural Elucidation and Purity Assessment
High-resolution spectroscopy is indispensable for the unambiguous identification and purity evaluation of organic molecules. These techniques provide detailed information about the molecular structure, connectivity, and stereochemistry of 4-Amino-4-ethylhexanoicacidhydrochloride.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules. For this compound, which possesses a chiral center at the C4 position, NMR is crucial for stereochemical assignment.
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the relative stereochemistry of the ethyl group and the amino group around the chiral center. By observing through-space correlations between protons, the spatial proximity of different substituents can be established, allowing for the differentiation between enantiomers, often after derivatization with a chiral agent.
Key ¹H and ¹³C NMR Resonances for Structural Confirmation:
While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on its structure.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| CH₃ (ethyl) | 0.8 - 1.0 (triplet) | 10 - 15 |
| CH₂ (ethyl) | 1.4 - 1.7 (quartet) | 25 - 35 |
| CH₂ (C2) | 2.2 - 2.5 (triplet) | 35 - 45 |
| CH₂ (C3) | 1.5 - 1.8 (multiplet) | 20 - 30 |
| CH₂ (C5) | 1.5 - 1.8 (multiplet) | 30 - 40 |
| NH₃⁺ | 7.5 - 8.5 (broad singlet) | - |
| COOH | 10 - 12 (broad singlet) | 170 - 180 |
| C4 | - | 50 - 60 |
This is an interactive table based on general principles of NMR spectroscopy for similar structures.
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. In the context of synthesizing this compound, MS is an invaluable tool for real-time reaction monitoring. By analyzing aliquots of the reaction mixture, the consumption of reactants and the formation of intermediates and the final product can be tracked, allowing for optimization of reaction conditions. acs.orgnih.govacs.orgmt.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental formula of the synthesized compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer structural information, helping to confirm the connectivity of the molecule. Common fragmentation pathways for amino acids include the loss of water, ammonia (B1221849), and the carboxylic acid group. For this compound, characteristic fragmentation would involve cleavage of the C-C bonds adjacent to the amino group. libretexts.orgresearchgate.netnih.govmiamioh.eduresearchgate.net
Expected Vibrational Frequencies:
| Functional Group | FTIR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500-3300 (broad) | 2500-3300 |
| N-H stretch (Ammonium) | 2800-3200 (broad) | 2800-3200 |
| C-H stretch (Aliphatic) | 2850-2960 | 2850-2960 |
| C=O stretch (Carboxylic acid) | 1700-1730 | 1700-1730 |
| N-H bend (Ammonium) | 1500-1650 | 1500-1650 |
This is an interactive table based on characteristic vibrational frequencies for the functional groups present in the molecule.
Recent advancements have shown that Raman spectroscopy can also be used for chiral discrimination of amino acids, offering a potential method for analyzing the enantiomeric composition of this compound. acs.orgrsc.orgnih.govacs.orgnih.gov
Chromatographic Separation Techniques for Isomer and Analogue Analysis
Chromatographic techniques are essential for separating this compound from complex mixtures, including reaction byproducts, isomers, and other analogues.
Since this compound is a chiral molecule, separating its enantiomers is critical, as they may exhibit different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. phenomenex.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
While a specific method for this compound has not been detailed in the literature, methods for similar non-proteinogenic amino acids often utilize polysaccharide-based or macrocyclic antibiotic-based CSPs. researchgate.netsigmaaldrich.com The determination of enantiomeric excess (ee) is crucial for quality control in asymmetric synthesis. nih.govresearchgate.net
A database from Chiral Technologies indicates a method for a similar compound, 3-amino-4-ethyl hexanoic acid, using CHIRALPAK® ZWIX(+) and ZWIX(-) columns with a mobile phase of methanol (B129727)/acetonitrile containing triethylamine (B128534) and acetic acid. hplc.eu This suggests that zwitterionic chiral stationary phases could be effective for the separation of this compound enantiomers.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it the gold standard for the quantitative analysis of compounds in complex matrices such as biological fluids or environmental samples. nih.govspringernature.comthermofisher.comchromsystems.comrsc.org
For the quantitative analysis of this compound, a validated LC-MS/MS method would be developed. nih.gov This typically involves:
Sample Preparation: Protein precipitation or solid-phase extraction to remove interfering matrix components.
Chromatographic Separation: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) to separate the analyte from other matrix components.
Mass Spectrometric Detection: Using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
An isotopically labeled internal standard of this compound would be synthesized and used to ensure high accuracy and precision of the quantitative results.
Typical LC-MS/MS Parameters for Amino Acid Analysis:
| Parameter | Typical Condition |
| Column | C18 or HILIC |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor ion (MH⁺) → Product ion (e.g., loss of H₂O or COOH) |
This is an interactive table outlining common starting conditions for LC-MS/MS analysis of amino acids.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the polar and non-volatile nature of amino acids like this compound, direct analysis by GC-MS is challenging. thermofisher.com The high polarity, stemming from the amino and carboxylic acid functional groups, leads to strong intermolecular interactions, preventing the compound from readily transitioning into the gas phase required for GC separation. Consequently, a crucial prerequisite for GC-MS analysis of such compounds is a derivatization step to convert them into more volatile and thermally stable derivatives. nih.gov
The primary objective of derivatization is to mask the polar functional groups, thereby reducing the compound's polarity and increasing its volatility. This is typically achieved by reacting the amino and carboxyl groups with a suitable derivatizing agent. A common approach for amino acids is silylation, which involves the replacement of active hydrogens in the amino and carboxyl groups with a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. nih.govnih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently employed for this purpose. thermofisher.com MTBSTFA derivatives are noted for being more stable and less sensitive to moisture compared to their TMS counterparts.
Another widely used derivatization strategy is acylation, often in combination with esterification. This two-step process first converts the carboxylic acid group to an ester and then acylates the amino group. nih.gov For instance, the amino acid can be esterified with an alcohol (e.g., methanol in the presence of HCl) followed by acylation with an anhydride (B1165640) like pentafluoropropionic anhydride (PFPA). nih.govnih.gov The resulting fluoroacyl derivatives exhibit enhanced volatility and can improve detectability, particularly in negative chemical ionization mass spectrometry. jfda-online.com Alkyl chloroformates, such as isobutyl chloroformate, have also been successfully used for the simultaneous derivatization of both the amino and carboxyl groups in a single step. nih.gov
Once derivatized, the volatile analyte is introduced into the GC system, where it is separated from other components in the mixture based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for the definitive identification of the derivatized this compound. The intensity of the characteristic ions can be used for accurate quantification. mdpi.com
| Derivatization Reagent Class | Specific Reagent Example | Functional Groups Targeted | Key Advantages of Derivative |
|---|---|---|---|
| Silylation Agents | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Amino, Carboxyl, Hydroxyl | Increased volatility and thermal stability; derivatives are less moisture-sensitive. |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Amino, Carboxyl, Hydroxyl | Forms highly volatile by-products that do not interfere with the analysis. thermofisher.com | |
| Acylating Agents (often with Esterification) | Pentafluoropropionic Anhydride (PFPA) | Amino | Produces highly volatile and electronegative derivatives, enhancing sensitivity. nih.gov |
| Alkyl Chloroformates | Isobutyl Chloroformate | Amino, Carboxyl | Allows for a one-step derivatization in an aqueous medium, offering good sensitivity. nih.gov |
Radiochemical and Isotopic Labeling Techniques for Pathway Elucidation
Understanding the metabolic or chemical pathways involving this compound requires the ability to trace its journey through a complex system. Radiochemical and isotopic labeling techniques are indispensable tools for this purpose, providing a dynamic view of the compound's absorption, distribution, metabolism, and excretion (ADME). chempep.com These methods rely on the introduction of a "label" in the form of a radioactive isotope or a stable heavy isotope into the molecule of interest.
In isotopic tracer studies, stable, non-radioactive isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H) are incorporated into the structure of this compound. chempep.comcreative-proteomics.com The labeled compound is then introduced into a biological system, such as cell cultures or whole organisms. nih.govnih.gov As the labeled compound is metabolized, the isotope is incorporated into downstream metabolites. By analyzing the isotopic enrichment in various compounds over time, researchers can map out metabolic pathways and determine the flux, or rate of turnover, through these pathways. creative-proteomics.com
The analysis of isotopically labeled compounds is often carried out using mass spectrometry, either coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). nih.govnih.govcreative-proteomics.com The mass spectrometer can distinguish between the unlabeled (natural abundance) molecules and their heavier, isotope-labeled counterparts based on the difference in their mass-to-charge ratios. nih.govnih.gov By examining the mass isotopomer distribution of precursor and product molecules, the activity of specific metabolic pathways can be confirmed and quantified. nih.govnih.gov For instance, feeding cells with ¹³C-labeled this compound and subsequently analyzing the labeling patterns of other amino acids or central metabolites can reveal how this unnatural amino acid is processed by the cell. nih.govnih.gov
Radiochemical labeling, on the other hand, involves the use of radioactive isotopes like Carbon-14 (¹⁴C) or Tritium (³H). These radioisotopes are incorporated into the this compound molecule, and the fate of the compound is tracked by detecting the emitted radiation. Techniques such as liquid scintillation counting or autoradiography are used to quantify the amount of radioactivity in different tissues, fluids, or cellular fractions, thereby providing information on the compound's distribution and localization. While highly sensitive, the use of radioactive materials requires specialized handling and disposal procedures.
Both stable isotope and radioisotope labeling techniques offer powerful means to elucidate the biochemical pathways involving this compound. The choice between them depends on the specific research question, the required sensitivity, and the available instrumentation. Stable isotopes, in conjunction with high-resolution mass spectrometry, have become increasingly popular due to their safety and the detailed information they can provide on metabolic fluxes. chempep.com
| Isotope | Type | Common Application in Pathway Elucidation | Detection Method |
|---|---|---|---|
| Carbon-13 (¹³C) | Stable | Tracing the carbon backbone of the molecule through metabolic networks (Metabolic Flux Analysis). creative-proteomics.com | Mass Spectrometry (GC-MS, LC-MS). creative-proteomics.com |
| Nitrogen-15 (¹⁵N) | Stable | Following the fate of the amino group in transamination and other nitrogen metabolism pathways. creative-proteomics.com | Mass Spectrometry (GC-MS, LC-MS). creative-proteomics.com |
| Deuterium (²H) | Stable | Probing reaction mechanisms and understanding hydrogen exchange processes. chempep.com | Mass Spectrometry, NMR Spectroscopy. chempep.com |
| Carbon-14 (¹⁴C) | Radioactive | Highly sensitive tracing for ADME studies and quantifying compound distribution in tissues. | Liquid Scintillation Counting, Autoradiography. |
| Tritium (³H) | Radioactive | Used in metabolic studies and receptor binding assays due to its high specific activity. | Liquid Scintillation Counting, Autoradiography. |
Applications of 4 Amino 4 Ethylhexanoicacidhydrochloride in Chemical Biology and As Research Probes
Utilization as a Building Block in Complex Molecular Architectures
The unique structural features of 4-Amino-4-ethylhexanoicacidhydrochloride, particularly the ethyl group and the amino group attached to the same carbon atom, suggest its potential as a novel building block in synthetic chemistry.
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. The incorporation of non-natural amino acids like this compound could introduce conformational constraints and novel side-chain functionalities, potentially leading to enhanced stability against enzymatic degradation and improved biological activity. The ethyl group at the alpha-position would likely influence the local conformation of a peptide backbone, a desirable trait in designing structured peptidomimetics.
DNA-Encoded Libraries (DELs) are vast collections of molecules individually tagged with a unique DNA barcode, enabling the rapid screening of billions of compounds against a protein target. As a bifunctional molecule, this compound could serve as a scaffold in DEL synthesis. Its amino and carboxylic acid groups provide two points for chemical diversification, allowing for the construction of complex and diverse molecular libraries aimed at discovering new ligands for various proteins.
Beyond its direct incorporation into larger molecules, this compound could serve as a precursor for the synthesis of more complex organic molecules. Its functional groups can be chemically modified to introduce a wide range of other functionalities, making it a potentially versatile starting material for multi-step organic syntheses.
Design and Synthesis of Molecular Probes and Biosensors
Molecular probes and biosensors are essential tools for studying biological processes. The structure of this compound suggests it could be a foundational component in the design of such tools.
By chemically attaching a fluorophore to this compound, it could be converted into a fluorescent probe. If this probe were designed to be a substrate for a specific enzyme, its cleavage could result in a detectable change in fluorescence, allowing for the real-time monitoring of enzyme activity in laboratory-based model systems.
Affinity tags are small molecules or peptides that can be attached to a protein of interest to facilitate its purification or detection. The amino group of this compound could be used to attach it to a protein, while the rest of the molecule could be modified to include a reporter group or a handle for affinity purification. This would create a novel labeling reagent for studying biological targets.
Development of Chemoenzymatic Synthesis Strategies
The pursuit of efficient, selective, and sustainable methods for the synthesis of non-canonical amino acids like 4-Amino-4-ethylhexanoic acid hydrochloride has led to the exploration of chemoenzymatic strategies. These approaches combine the versatility of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. The development of such strategies for 4-Amino-4-ethylhexanoic acid hydrochloride focuses on leveraging enzymes to control the stereochemistry at the C4 position, which is a key challenge in its synthesis.
A primary chemoenzymatic approach involves the asymmetric amination of a prochiral ketone precursor, 4-oxo-4-ethylhexanoic acid. This strategy capitalizes on the stereoselectivity of enzymes like transaminases (TAs) or engineered amine dehydrogenases (AmDHs) to install the amino group.
Transaminases, particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. mdpi.commdpi.com The development of a chemoenzymatic route using ω-TAs for 4-Amino-4-ethylhexanoic acid would involve:
Chemical Synthesis of the Precursor : The synthesis of the key intermediate, 4-oxo-4-ethylhexanoic acid, can be achieved through established organic chemistry methods.
Biocatalytic Asymmetric Amination : This step employs a stereocomplementary ω-transaminase to convert the prochiral ketone into the chiral amine. The choice of the (R)- or (S)-selective enzyme dictates the stereochemistry of the final product. A significant challenge in transaminase-catalyzed reactions is shifting the reaction equilibrium towards product formation. mdpi.com Strategies to overcome this include using inexpensive amino donors like isopropylamine, which generates acetone (B3395972) as a volatile byproduct, or employing a dual-enzyme system for in-situ recycling of the amino donor. researchgate.net
Another promising enzymatic approach is the use of amine dehydrogenases. These enzymes catalyze the reductive amination of a ketone using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing equivalent. frontiersin.org An engineered glutamate (B1630785) dehydrogenase has been successfully used to synthesize (R)-4-aminopentanoic acid from levulinic acid, demonstrating the potential of this enzyme class for the synthesis of γ-amino acids. frontiersin.org A similar strategy could be developed for 4-Amino-4-ethylhexanoic acid, which would be highly atom-economical, utilizing ammonia and producing water as the primary byproduct.
Table 1: Potential Enzymes for Asymmetric Amination in 4-Amino-4-ethylhexanoic acid Synthesis
| Enzyme Class | Reaction Type | Potential Substrate | Key Advantages | Relevant Research Findings |
|---|---|---|---|---|
| ω-Transaminase (ω-TA) | Asymmetric Amination | 4-oxo-4-ethylhexanoic acid | High enantioselectivity, availability of (R)- and (S)-selective variants. | Successfully used for the synthesis of various chiral amines and β- and γ-amino acids. mdpi.com |
| Amine Dehydrogenase (AmDH) | Reductive Amination | 4-oxo-4-ethylhexanoic acid | High atom economy (uses ammonia), generates water as a byproduct. | Engineered GDH has shown high conversion and enantiomeric excess for the synthesis of (R)-4-aminopentanoic acid. frontiersin.org |
An alternative chemoenzymatic strategy involves the kinetic resolution of a racemic mixture of 4-Amino-4-ethylhexanoic acid or its ester derivative. This approach would begin with a non-stereoselective chemical synthesis of the racemic amino acid. Subsequently, an enzyme, typically a lipase (B570770) or a protease, is used to selectively react with one of the enantiomers, allowing for the separation of the two.
Lipase-catalyzed kinetic resolution is a widely employed method. almacgroup.com The process would involve:
Chemical Synthesis of Racemic Precursor : A racemic mixture of an ester of 4-Amino-4-ethylhexanoic acid is synthesized chemically.
Enzymatic Kinetic Resolution : A lipase, such as Candida antarctica lipase B (CALB), is used to selectively hydrolyze one of the enantiomers of the ester to the corresponding carboxylic acid. researchgate.netmdpi.com This results in a mixture of the unreacted ester of one enantiomer and the hydrolyzed acid of the other, which can then be separated. The efficiency of this resolution is determined by the enantioselectivity (E-value) of the lipase. High E-values are crucial for obtaining products with high enantiomeric excess. mdpi.com
Table 2: Chemoenzymatic Resolution Strategies
| Enzyme Class | Strategy | Racemic Substrate | Principle | Potential Outcome |
|---|---|---|---|---|
| Lipase | Kinetic Resolution | Ethyl 4-amino-4-ethylhexanoate | Enantioselective hydrolysis of one ester enantiomer. | Separation of the unreacted ester and the hydrolyzed amino acid. |
| Acylase | Kinetic Resolution | N-acetyl-4-amino-4-ethylhexanoic acid | Enantioselective deacylation of one N-acetyl amino acid enantiomer. | Separation of the free amino acid and the unreacted N-acetylated amino acid. |
Future Research Directions and Theoretical Challenges for 4 Amino 4 Ethylhexanoicacidhydrochloride
Exploration of Unconventional Synthetic Routes
The development of efficient and versatile synthetic routes is paramount to unlocking the potential of 4-Amino-4-ethylhexanoic acid hydrochloride. While classical methods for amino acid synthesis exist, future research will likely focus on more innovative and unconventional approaches that offer advantages in terms of stereocontrol, functional group tolerance, and scalability.
One promising avenue is the use of chemoenzymatic synthesis . This approach combines the selectivity of enzymatic transformations with the practicality of chemical synthesis. iupac.org For instance, enzymes such as aminotransferases or hydrolases could be employed for the stereoselective introduction of the amino group. iupac.orgrsc.org A hypothetical chemoenzymatic route could involve the enzymatic resolution of a racemic precursor or the direct asymmetric amination of a keto-acid intermediate.
Another area ripe for exploration is the application of transition metal-catalyzed reactions . Recent advancements in catalysis have enabled the construction of complex stereocenters with high efficiency. researchgate.netnih.gov A potential strategy could involve the asymmetric hydroformylation of an appropriately substituted olefin, followed by reductive amination to install the amino group and create the quaternary center in a stereocontrolled manner. nih.gov Similarly, copper-catalyzed asymmetric synthesis methods have shown promise for creating γ-amino acids with quaternary stereocenters. researchgate.net
Furthermore, the development of one-pot multicomponent reactions would be highly advantageous for streamlining the synthesis of 4-Amino-4-ethylhexanoic acid hydrochloride and its derivatives. nih.gov Such strategies, which combine multiple reaction steps in a single flask, can significantly reduce waste, time, and resources. nih.gov
| Synthetic Approach | Potential Advantages | Key Challenges |
| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions | Enzyme stability and availability, substrate scope |
| Transition Metal Catalysis | High efficiency, potential for novel bond formations | Catalyst cost and toxicity, optimization of reaction conditions |
| Multicomponent Reactions | Increased efficiency, reduced waste | Complexity of reaction optimization, potential for side reactions |
Advanced Understanding of its Stereochemical Behavior and Control
The presence of a quaternary stereocenter at the 4-position of 4-Amino-4-ethylhexanoic acid hydrochloride introduces significant complexity and opportunity. A thorough understanding and precise control of its stereochemistry are crucial for elucidating its structure-activity relationships and for its potential applications.
Future research will need to focus on the development of robust methods for the asymmetric synthesis of both enantiomers of the compound. This could involve the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions. nih.govyoutube.com The development of efficient methods for the synthesis of optically active α-ethylated α,α-disubstituted amino acids can serve as a valuable reference. nih.gov
Computational modeling will play a vital role in predicting and understanding the stereochemical outcomes of synthetic reactions. nih.govnumberanalytics.com Density functional theory (DFT) calculations can be employed to model transition states and intermediates, providing insights into the factors that govern stereoselectivity. nih.gov This theoretical understanding can guide the rational design of new catalysts and reaction conditions to achieve higher levels of stereocontrol.
Moreover, the conformational behavior of peptides and other molecules incorporating 4-Amino-4-ethylhexanoic acid will be a key area of investigation. The steric bulk of the ethyl group at the quaternary center is expected to impose significant conformational constraints. nih.gov Spectroscopic techniques, such as nuclear magnetic resonance (NMR), combined with computational studies, will be essential for characterizing the preferred conformations and understanding how they influence molecular interactions. ajpchem.org
| Research Area | Key Objectives | Methodologies |
| Asymmetric Synthesis | Access to enantiomerically pure forms of the compound | Chiral auxiliaries, asymmetric catalysis, diastereoselective reactions |
| Computational Chemistry | Prediction and rationalization of stereochemical outcomes | Density functional theory (DFT), molecular modeling |
| Conformational Analysis | Understanding the 3D structure and its influence on properties | NMR spectroscopy, X-ray crystallography, computational modeling |
Elucidation of Latent Bioactivity in Novel Cellular Models (Non-clinical)
While the biological activity of 4-Amino-4-ethylhexanoic acid hydrochloride is currently unknown, its unique structure suggests the potential for novel biological effects. Future research will focus on screening for latent bioactivity in a variety of non-clinical cellular models.
One promising approach is the incorporation of 4-Amino-4-ethylhexanoic acid into peptides . The introduction of this unnatural amino acid can confer unique properties to peptides, such as increased resistance to enzymatic degradation, altered receptor binding affinity, and novel secondary structures. nbinno.comsciencedaily.com These modified peptides could be tested in cell-based assays to identify potential therapeutic activities, such as antimicrobial, anticancer, or neuromodulatory effects. rsc.org
Furthermore, the compound itself, or its simple derivatives, could be screened for activity in various cellular models. For example, its structural similarity to the neurotransmitter GABA (gamma-aminobutyric acid) suggests that it could be investigated for its effects on neuronal cells and synaptic transmission. High-throughput screening platforms can be utilized to test the compound against a wide range of cellular targets and pathways.
The concept of latent bioreactive amino acids offers another exciting research direction. researchgate.netucsf.edu By incorporating chemically reactive groups into the structure of 4-Amino-4-ethylhexanoic acid, it may be possible to create molecular probes that can covalently label specific proteins or other biomolecules within a cellular context. This would be a powerful tool for identifying novel drug targets and for studying complex biological processes.
| Research Strategy | Potential Application | Cellular Models |
| Peptide Incorporation | Development of novel therapeutic peptides | Cancer cell lines, bacterial cultures, primary neurons |
| Direct Compound Screening | Discovery of novel bioactive small molecules | High-throughput screening assays, disease-specific cell models |
| Latent Bioreactivity | Target identification and validation | Genetically modified cell lines, in vitro protein interaction assays |
Integration into Emerging Chemical Biology Technologies and Methodologies
The unique properties of 4-Amino-4-ethylhexanoic acid hydrochloride make it a candidate for integration into a variety of emerging chemical biology technologies. These technologies are revolutionizing our ability to study and manipulate biological systems at the molecular level.
One area of great potential is in protein engineering and synthetic biology . The site-specific incorporation of unnatural amino acids into proteins allows for the creation of proteins with novel functions and properties. frontiersin.orgnih.gov 4-Amino-4-ethylhexanoic acid could be genetically encoded and incorporated into proteins to create new enzymes with altered substrate specificities, or to develop therapeutic proteins with enhanced stability and efficacy. numberanalytics.com
The development of novel biomaterials is another exciting frontier. The conformational constraints imposed by the quaternary stereocenter of 4-Amino-4-ethylhexanoic acid could be exploited to create self-assembling peptides that form well-defined nanostructures, such as hydrogels or fibrils. nih.gov These materials could have applications in drug delivery, tissue engineering, and diagnostics.
Furthermore, the ability to synthesize peptides and proteins with precisely defined structures is being accelerated by automated synthesis technologies . enn.commit.edu The integration of 4-Amino-4-ethylhexanoic acid hydrochloride into these automated platforms would enable the rapid generation of libraries of novel molecules for screening and optimization.
| Technology/Methodology | Potential Impact | Research Focus |
| Protein Engineering | Creation of proteins with novel functions | Genetic code expansion, enzyme design |
| Biomaterials Science | Development of advanced functional materials | Self-assembling peptides, hydrogel formation |
| Automated Synthesis | High-throughput synthesis of novel molecules | Solid-phase peptide synthesis, flow chemistry |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural characterization of 4-amino-4-ethylhexanoic acid hydrochloride, and how should data interpretation be approached?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the carbon skeleton and functional groups, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to identify amine and carboxylic acid groups. For optical activity, measure specific rotation using polarimetry, as demonstrated for structurally similar amino acid hydrochlorides . Cross-validate spectral data against computational predictions (e.g., density functional theory) to resolve ambiguities in peak assignments.
Q. How can HPLC be optimized for purity analysis of 4-amino-4-ethylhexanoic acid hydrochloride?
- Column : Kromasil C18 (150 mm × 4.6 mm, 5 µm).
- Mobile phase : 0.03 mol·L⁻¹ potassium phosphate buffer (pH 3.0) and methanol (70:30 v/v).
- Flow rate : 1.0 mL·min⁻¹.
- Detection : UV at 207 nm (amide/amine absorption band).
- Validation : Establish linearity (1–50 µg·mL⁻¹), precision (RSD < 2%), and recovery (98–102%). Monitor for byproducts like ethylhexanoic acid derivatives.
Q. What are the critical steps in synthesizing 4-amino-4-ethylhexanoic acid hydrochloride to minimize impurities?
- Methodology :
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups for amine protection during synthesis to prevent side reactions.
- Acidification : React the free base with concentrated HCl in anhydrous ethanol to precipitate the hydrochloride salt.
- Purification : Recrystallize from ethanol/water mixtures, and confirm purity via melting point analysis (compare to literature values for analogous compounds, e.g., 4-aminocyclohexanone HCl: ~150–155°C ).
Advanced Research Questions
Q. How can conflicting solubility data for 4-amino-4-ethylhexanoic acid hydrochloride in different solvents be resolved?
- Methodology :
- Experimental design : Conduct equilibrium solubility studies in PBS (pH 7.4), DMSO, and ethanol at 25°C and 37°C, using shake-flask methods with HPLC quantification .
- Data analysis : Apply the van’t Hoff equation to assess temperature dependence and Hansen solubility parameters to explain solvent compatibility. For discrepancies, evaluate protonation states (pKa via potentiometric titration) and hydrate formation (thermogravimetric analysis, TGA).
Q. What strategies are effective in troubleshooting low yields during scale-up synthesis?
- Methodology :
- Root-cause analysis :
- Reaction kinetics : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and optimize stirring rate/temperature.
- Byproduct identification : Employ LC-MS to detect side products (e.g., N-ethylated derivatives) and adjust reagent stoichiometry.
- Crystallization control : Implement anti-solvent addition (e.g., diethyl ether) under controlled cooling to enhance crystal purity and yield .
Q. How should stability studies be designed to assess degradation pathways of 4-amino-4-ethylhexanoic acid hydrochloride under physiological conditions?
- Methodology :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂) for 4 weeks.
- Analytical tools : Use HPLC-DAD to track degradation products and high-resolution MS to identify structural changes (e.g., deamination or decarboxylation).
- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life under standard storage conditions .
Q. How can the compound’s pharmacokinetic profile be evaluated in preclinical models?
- Methodology :
- In vivo design : Administer 4-amino-4-ethylhexanoic acid hydrochloride to rodents (IV and oral doses) and collect plasma samples at timed intervals.
- Bioanalysis : Quantify using LC-MS/MS with a deuterated internal standard. Calculate parameters (t₁/₂, Cmax, AUC) via non-compartmental analysis.
- Tissue distribution : Use radiolabeled analogs (³H or ¹⁴C) to assess penetration into target organs .
Data Analysis and Reporting
Q. How should researchers address variability in biological assay results involving this compound?
- Methodology :
- Statistical rigor : Perform power analysis to determine sample size adequacy. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups.
- Quality controls : Include replicate experiments and reference standards (e.g., USP-grade amino acid hydrochlorides ).
- Error sources : Validate assay conditions (pH, temperature) and compound stability during incubation periods .
Q. What computational tools are suitable for predicting the compound’s reactivity in aqueous environments?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
